(R)-2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene
Overview
Description
®-2,2’-Dimethoxy-3,3’-diphenyl-1,1’-binaphthalene is a chiral organic compound characterized by its two naphthalene rings, each substituted with methoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2’-Dimethoxy-3,3’-diphenyl-1,1’-binaphthalene typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated naphthalene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-2,2’-Dimethoxy-3,3’-diphenyl-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The phenyl groups can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
®-2,2’-Dimethoxy-3,3’-diphenyl-1,1’-binaphthalene has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ®-2,2’-Dimethoxy-3,3’-diphenyl-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. In biological systems, it may interact with cellular components, affecting signaling pathways and gene expression.
Comparison with Similar Compounds
(S)-2,2’-Dimethoxy-3,3’-diphenyl-1,1’-binaphthalene: The enantiomer of the compound, differing in its chiral configuration.
2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the phenyl groups, resulting in different chemical properties.
3,3’-Diphenyl-1,1’-binaphthalene: Lacks the methoxy groups, affecting its reactivity and applications.
Uniqueness: ®-2,2’-Dimethoxy-3,3’-diphenyl-1,1’-binaphthalene is unique due to its combination of methoxy and phenyl substitutions on the naphthalene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in asymmetric synthesis and as a functional material in various applications.
Properties
IUPAC Name |
2-methoxy-1-(2-methoxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O2/c1-35-33-29(23-13-5-3-6-14-23)21-25-17-9-11-19-27(25)31(33)32-28-20-12-10-18-26(28)22-30(34(32)36-2)24-15-7-4-8-16-24/h3-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYDLAKGCKUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C3=CC=CC=C3)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443909 | |
Record name | 2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220204-01-3 | |
Record name | 2,2'-Dimethoxy-3,3'-diphenyl-1,1'-binaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.